molecular formula C8H11NO B009449 3-Cyclopentyl-3-oxopropanenitrile CAS No. 95882-33-0

3-Cyclopentyl-3-oxopropanenitrile

Cat. No. B009449
CAS RN: 95882-33-0
M. Wt: 137.18 g/mol
InChI Key: FOCJXECLIBAZSA-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

Hydroxylamine hydrochloride (6 g, 86 mmol) and 3-cyclopentyl-3-oxopropanenitrile (10 g, 73 mmol) were added to a solution of NaOH (9 g, 225 mmol) in water (100 mL) and the resulting mixture was heated at 50° C. overnight. The precipitate was collected by filtration, washed with water, and dried to give 3-cyclopentylisoxazol-5-amine (6.7 g, 61% yield). 1H NMR (400 MHz, DMSO-d6): δ 6.43 (s, 2 H), 4.77 (s, 1 H), 2.84 (m, 1 H), 1.87-1.51 (m, 8 H); MS (ESI) m/z: 153.1 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[CH:4]1([C:9](=O)[CH2:10][C:11]#[N:12])[CH2:8][CH2:7][CH2:6][CH2:5]1.[OH-].[Na+]>O>[CH:4]1([C:9]2[CH:10]=[C:11]([NH2:12])[O:3][N:2]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)C(CC#N)=O
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=NOC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.